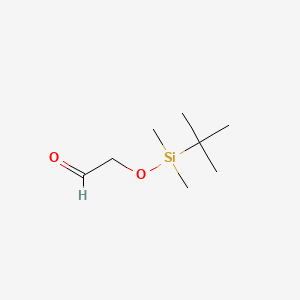
(tert-Butyldimethylsilyloxy)acetaldehyde
Cat. No. B1274972
Key on ui cas rn:
102191-92-4
M. Wt: 174.31 g/mol
InChI Key: MEBFFOKESLAUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05385897
Procedure details


Under nitrogen and with stirring, 4.71 ml of oxalyl chloride were dissolved in 120 ml of dichloromethane and the solution was cooled to -70° C. Over 12 minutes while maintaining the temperature at -65° C., a solution of 8 ml of dimethylsulfoxide and 26 ml of dichloromethane was introduced. Then, after 10 minutes of contact at this temperature, a solution of 8.81 g of the product of Step A, 50 ml of dichloromethane and 8.86 ml of pyridine was added over 12 minutes at -65° C. After 15 minutes of contact at this temperature, 35 ml of triethylamine were added over 8 minutes at -65° C. At +13° C., the pH was adjusted to 4 by adding N hydrochloric acid. After decanting, re-extracting with 50 ml of dichloromethane, drying the organic phase and distilling under reduced pressure, the crude product obtained was chromatographed over silica and eluted with dichloromethane to obtain 7.95 g of 2-[(1,1-dimethylethyl)dimethylsilyloxy]-acetaldehyde.









Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][C:12]([Si:15]([CH3:21])([CH3:20])[O:16][CH2:17][CH2:18][OH:19])([CH3:14])[CH3:13].Cl>ClCCl.C(N(CC)CC)C.N1C=CC=CC=1>[CH3:14][C:12]([Si:15]([CH3:21])([CH3:20])[O:16][CH2:17][CH:18]=[O:19])([CH3:11])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.71 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
8.81 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[Si](OCCO)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
8.86 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Under nitrogen and with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Over 12 minutes while maintaining the temperature at -65° C.
|
|
Duration
|
12 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At +13° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After decanting
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
re-extracting with 50 ml of dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying the organic phase
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed over silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with dichloromethane
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)[Si](OCC=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.95 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
